4-Phenanthrol-d9
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Overview
Description
4-Phenanthrol-d9, also known as 1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol, is a deuterated derivative of 4-Phenanthrol. In this compound, nine hydrogen atoms are replaced by deuterium (D), a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving isotopic labeling and tracing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace the hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents. This reaction is carried out under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to achieve high yields and purity of the final product. The compound is then purified and crystallized to obtain a solid form with white or yellowish crystals .
Chemical Reactions Analysis
Types of Reactions
4-Phenanthrol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene.
Substitution: Halogenated phenanthrenes.
Scientific Research Applications
4-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in enzyme catalysis studies to understand the role of hydrogen atoms in biochemical reactions.
Medicine: Utilized in drug metabolism studies to track the distribution and transformation of drugs in the body.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenanthrol-d9 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling feature that allows researchers to track its transformation and distribution during reactions. This is particularly useful in studying enzyme catalysis and drug metabolism, where the compound acts as a tracer to reveal detailed reaction mechanisms .
Comparison with Similar Compounds
4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Phenanthrol: The non-deuterated version of this compound.
9-Phenanthrol: Another phenanthrene derivative used as a transient receptor potential melastatin 4 (TRPM4) channel inhibitor.
3-Phenanthrol-d9: A deuterated derivative of 3-Phenanthrol, used in similar research applications
The uniqueness of this compound lies in its isotopic labeling, which provides enhanced stability and traceability in various scientific studies.
Properties
Molecular Formula |
C14H10O |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Origin of Product |
United States |
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